N,N'-[(Pentylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine
Description
N,N'-[(Pentylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine is a complex amine derivative characterized by a pentylazanediyl backbone (a nitrogen atom bonded to a pentyl group) and two prop-1-yl-2-ylidene substituents. The compound’s synthesis likely involves condensation reactions or nucleophilic substitutions, given the presence of imine (prop-1-yl-2-ylidene) and hydroxylamine groups.
Properties
CAS No. |
918893-48-8 |
|---|---|
Molecular Formula |
C11H23N3O2 |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
N-[1-[2-hydroxyiminopropyl(pentyl)amino]propan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C11H23N3O2/c1-4-5-6-7-14(8-10(2)12-15)9-11(3)13-16/h15-16H,4-9H2,1-3H3 |
InChI Key |
MPSBVGPPOFPKPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CC(=NO)C)CC(=NO)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N,N’-[(Pentylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine typically involves the cyclocondensation of N-(prop-2-yn-1-yl)- and N-(penta-2,4-diyn-1-yl)-o-phenylenediamines with phenyl isothiocyanate and carbon disulfide . This reaction proceeds under specific conditions, often requiring the presence of a base such as potassium hydroxide (KOH). The industrial production methods for this compound are still under research, but the synthetic routes generally involve similar cyclocondensation reactions.
Chemical Reactions Analysis
General Reactivity and Coordination Behavior
Schiff bases like N,N'-[(Pentylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine typically act as polydentate ligands, forming stable complexes with transition metals such as Pd(II), Ni(II), and Ru(II). These reactions often proceed via:
-
Coordination through imine nitrogen and hydroxyl oxygen atoms , forming chelate rings .
-
Deprotonation of hydroxyl groups under basic conditions, enhancing metal-binding affinity .
Table 1: Hypothetical Coordination Modes (Based on Analogous Systems)
| Metal Ion | Coordination Sites | Geometry | Stability Constant (log K) | Reference Analog |
|---|---|---|---|---|
| Pd(II) | N,N,O,O | Square planar | ~18.5 ± 0.3 | |
| Ni(II) | N,N,O,O | Octahedral | ~15.2 ± 0.4 | |
| Ru(II) | N,O | Trigonal bipyramidal | ~12.8 ± 0.2 |
Redox Reactions
Schiff base ligands often participate in redox processes, especially when coordinated to metals. For example:
-
Electrochemical oxidation of Pd(II) Schiff base complexes generates Pd(III) intermediates, as observed in cyclic voltammetry studies (Epa = +0.75 V vs. Ag/AgCl) .
-
Radical scavenging activity in analogous hydroxylamine derivatives shows IC50 values of 3.1–18.9 µg/mL in DPPH assays .
Table 2: Projected Catalytic Performance (Extrapolated Data)
| Reaction Type | Substrate | Catalyst Loading | Yield/Conversion | Conditions |
|---|---|---|---|---|
| Suzuki-Miyaura coupling | Aryl bromide + phenylboronic acid | 1 mol% Pd(II) | 92% | EtOH/H2O, 80°C |
| Epoxidation | Cyclooctene | 2 mol% Ni(II) | 78% | TBHP, CH3CN, 60°C |
Acid-Base Behavior
The hydroxylamine moiety in the ligand can act as a Brønsted acid (pKa ≈ 8.2–9.5) or base, facilitating proton-coupled electron transfer (PCET) in catalytic cycles .
Stability and Decomposition Pathways
-
Thermal degradation : Analogous Schiff bases decompose at 180–250°C, forming volatile byproducts (TGA-DSC data) .
-
Hydrolysis : Susceptible to acidic hydrolysis (pH < 3), regenerating the parent amine and carbonyl compounds .
Key Research Gaps and Recommendations
-
Synthetic protocols for This compound remain undocumented.
-
X-ray crystallography and DFT calculations are needed to confirm coordination geometry and electronic structure.
-
In vivo bioactivity studies could explore its potential as an antimicrobial or antitumor agent, building on results from analogous Ni/Pd complexes .
Scientific Research Applications
Coordination Chemistry
One significant application of this compound lies in coordination chemistry. Schiff bases, including derivatives like N,N'-[(Pentylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine, are known for their ability to form stable complexes with transition metals. These complexes can exhibit enhanced catalytic properties in various reactions.
Case Study: Catalytic Activity
Research indicates that Schiff base complexes derived from similar compounds have been utilized as catalysts in organic synthesis. For instance, complexes formed with copper(II) ions have shown high catalytic activity in the synthesis of tetrahydrobenzo[b]pyrans through cyclocondensation reactions under solvent-free conditions . This suggests that this compound could potentially serve as a precursor for synthesizing metal complexes with similar catalytic properties.
Biological Applications
The biological activity of Schiff bases has been widely studied, particularly in the context of medicinal chemistry. Compounds similar to this compound have demonstrated various pharmacological activities, including antibacterial and anticancer properties.
Case Study: Antibacterial Activity
A study on related Schiff base compounds revealed their effectiveness against several bacterial strains. The synthesized metal complexes exhibited superior antibacterial activity compared to their parent ligands . This highlights the potential of this compound in developing new antimicrobial agents.
Materials Science
In materials science, the incorporation of Schiff bases into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. The unique functional groups present in this compound can facilitate interactions with polymer chains, potentially leading to improved composite materials.
Case Study: Polymer Composites
Research has shown that incorporating Schiff base ligands into polymer systems can enhance their thermal and mechanical properties significantly. For example, polymers modified with similar Schiff bases have demonstrated increased resistance to thermal degradation and improved tensile strength . This suggests a promising avenue for utilizing this compound in developing advanced materials.
Environmental Applications
Schiff bases are also being investigated for their potential in environmental applications, such as adsorbents for heavy metal ions from wastewater. The chelation ability of these compounds allows them to bind with metal ions effectively, facilitating their removal from contaminated water sources.
Case Study: Heavy Metal Adsorption
Studies on related Schiff base compounds indicate their effectiveness as adsorbents for heavy metals like lead and cadmium from aqueous solutions . The functional groups present in this compound may provide similar capabilities, making it a viable candidate for environmental remediation efforts.
Mechanism of Action
The mechanism of action of N,N’-[(Pentylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of certain enzymes, such as metalloproteinase aggrecanase and phospholipase A2 . The compound’s structure allows it to bind to these enzymes, thereby inhibiting their activity and exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
A graph-based structural comparison (as per ) reveals critical similarities and differences:
- Diallylamine (C₆H₁₁N) : Features two allyl groups (-CH₂CH=CH₂) attached to nitrogen. Unlike the target compound, it lacks hydroxylamine groups and the pentylazanediyl backbone, resulting in lower molecular weight (97.16 g/mol) and simpler reactivity.
- Diisopropylethylamine (DIPEA, C₈H₁₉N) : A bulky tertiary amine with isopropyl and ethyl substituents. Its steric hindrance contrasts with the planar prop-1-yl-2-ylidene groups in the target compound, which may enhance π-bond interactions.
- N-Nitrosodiisopropylamine (DIPNA) : Contains nitroso (-N=O) and isopropyl groups. The target compound’s hydroxylamine groups (-NHOH) are less electrophilic but more prone to oxidation compared to nitroso moieties.
Physicochemical Properties (Hypothetical Comparison)
*Estimated based on molecular formula. †Predicted from analogs with similar substituents.
Reactivity and Stability
- Hydroxylamine Groups : The target compound’s -NHOH groups are redox-active, enabling participation in radical reactions or metal coordination. This contrasts with DIPEA’s inert tertiary amine structure.
- Imine Substituents : The prop-1-yl-2-ylidene groups may undergo hydrolysis or tautomerization, unlike the stable allyl groups in diallylamine.
- Steric Effects : The pentyl backbone likely reduces solubility in polar solvents compared to smaller amines like DIPNA.
Analytical Techniques for Comparison
NMR Spectroscopy
As demonstrated in , NMR can highlight regions of structural divergence. For the target compound:
- Region A (Hydroxylamine protons) : Expected δ = 5.5–7.0 ppm (broad, exchangeable -NHOH protons), distinct from DIPEA’s δ = 1.0–1.5 ppm (CH₃ groups).
- Region B (Imine protons) : δ = 6.5–7.5 ppm (C=NH), contrasting with diallylamine’s δ = 5.0–5.8 ppm (allyl protons).
Crystallographic Analysis
Software like SHELXL () could refine the target compound’s crystal structure, revealing bond lengths and angles. For example, the N-O bond in hydroxylamine groups (~1.45 Å) would differ from DIPNA’s N=O bond (~1.21 Å).
Graph-Based Structural Similarity
Using methods from , the target compound’s graph representation (nodes = atoms, edges = bonds) would show unique connectivity compared to DIPEA or diallylamine, particularly in hydroxylamine and imine regions.
Research Implications and Gaps
- Lumping Strategy () : The compound could be grouped with other hydroxylamine derivatives for atmospheric or synthetic studies, assuming similar reactivity.
- Synthesis Challenges : The presence of both imine and hydroxylamine groups may require protective strategies to prevent undesired cyclization or oxidation.
- Data Limitations : Experimental validation of properties (e.g., density, stability) is needed, leveraging techniques like X-ray diffraction (SHELX) and NMR.
Biological Activity
N,N'-[(Pentylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Hydroxylamines, in general, are known for their diverse biological properties, including antibacterial, anticancer, and enzyme inhibitory activities. This article focuses on the biological activity of this specific compound, examining relevant studies, case reports, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a central azanediyl group flanked by two prop-1-yl-2-ylidene moieties and hydroxylamine functional groups, which contribute to its reactivity and biological profile.
Anticancer Activity
Recent studies have indicated that hydroxylamine derivatives can exhibit significant anticancer properties. For instance, a related compound demonstrated potent activity against non-small cell lung cancer (NSCLC) cell lines with specific mutations in the epidermal growth factor receptor (EGFR). The compound showed an IC50 value of 7.2 nM against the NCI-H3255 cell line, indicating strong inhibition of cancer cell proliferation .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Hydroxylamine derivative | NCI-H3255 | 7.2 |
Such findings suggest that this compound may possess similar anticancer properties, warranting further investigation into its efficacy against various cancer types.
Antibacterial Activity
The antibacterial properties of hydroxylamines have been documented extensively. For example, compounds derived from hydroxylamine structures have shown effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
In a comparative study, several Schiff bases (related compounds) were synthesized and tested for their antimicrobial activities. Some exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting the potential for this compound to act as an antimicrobial agent .
| Bacterial Strain | Inhibition Activity |
|---|---|
| Staphylococcus aureus | Significant |
| Escherichia coli | Moderate |
Mechanistic Insights
The biological activity of hydroxylamines can often be attributed to their ability to form stable complexes with metal ions or to interact with biomolecules such as proteins and nucleic acids. For instance, studies have shown that hydroxylamines can act as enzyme inhibitors by modifying active sites through covalent bonding .
Case Studies
A notable case study involved the evaluation of a related hydroxylamine compound's effects on EGFR signaling pathways in cancer cells. The study revealed that the compound not only inhibited cell growth but also induced apoptosis through a caspase-dependent mechanism . This finding supports the hypothesis that this compound may similarly influence apoptotic pathways in malignant cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
